Nitroxoline

Catalog No.
S537297
CAS No.
4008-48-4
M.F
C9H6N2O3
M. Wt
190.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitroxoline

CAS Number

4008-48-4

Product Name

Nitroxoline

IUPAC Name

5-nitroquinolin-8-ol

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H

InChI Key

RJIWZDNTCBHXAL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
2.73e+00 g/L

Synonyms

5-nitro-8-hydroxyquinoline, 5-nitroquinolin-8-ol, 5-nitrox, 5-NOK, Cysto-saar plus, Nibiol, nitroxoline, nitroxoline monofluoride, nitroxoline, potassium salt

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]

Combating Antibiotic Resistance:

  • New Derivatives: Researchers are developing nitroxoline derivatives to combat multidrug-resistant bacteria. One such derivative, ASN-1733, disrupts the bacterial outer membrane and inhibits a resistance enzyme, NDM-1, showing promise against stubborn infections [].

Targeting Other Pathogens:

  • Amoebicidal Activity: Studies suggest nitroxoline's effectiveness against free-living amoebas like Balamuthia mandrillaris, which cause potentially fatal brain infections [].

Repurposing for Cancer Treatment:

  • Anti-tumor Properties: Nitroxoline exhibits anti-tumor effects in various cancer models. It disrupts cancer cell proliferation and migration, making it a potential candidate for repurposing as an anti-cancer agent [].

Unveiling New Mechanisms of Action:

  • Understanding Antimicrobial Activity: Research is ongoing to elucidate the exact mechanisms by which nitroxoline exerts its antimicrobial effects. This knowledge can aid in developing more targeted therapies [].

Nitroxoline, also known as 5-nitro-8-hydroxyquinoline, is a synthetic compound belonging to the class of nitroquinolines. It has been utilized primarily as an antibacterial agent, particularly effective against urinary tract infections caused by both gram-positive and gram-negative organisms. The compound exhibits a unique mechanism of action, primarily through its ability to chelate metal ions, which plays a crucial role in its antimicrobial properties and potential therapeutic applications in cancer treatment and biofilm disruption .

Nitroxoline is generally well-tolerated, with a low incidence of side effects []. However, some potential risks include:

  • Gastrointestinal upset (nausea, vomiting) []
  • Dizziness, headache []
  • Discoloration of urine (harmless) []

As with any medication, it is crucial to consult a healthcare professional before taking nitroxoline.

Limitations:

  • Data on specific aspects like pKa and detailed decomposition pathways is limited.
  • The exact mechanisms of action against cancer cells require further investigation [].

Future Research Directions:

  • Explore the potential of nitroxoline as an anticancer agent and for treating EBV-associated lymphoproliferation [, ].
  • Elucidate the complete mechanism of action against bacteria and cancer cells.
  • Investigate the long-term effects and potential for resistance development.
, particularly those involving metal ion chelation. The compound can chelate divalent metal ions such as iron (Fe²⁺) and zinc (Zn²⁺), which are essential for bacterial growth and biofilm formation. This chelation disrupts the biofilm matrix, thereby enhancing the efficacy of the immune response against bacterial infections . Additionally, nitroxoline derivatives have been synthesized to enhance its activity against metallo-β-lactamases, enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics .

Nitroxoline exhibits a broad spectrum of biological activities:

  • Antibacterial Activity: It is effective against a variety of pathogens commonly associated with urinary tract infections.
  • Anticancer Properties: Recent studies have shown that nitroxoline can inhibit cancer cell proliferation by inducing oxidative stress and inhibiting cathepsin B, an enzyme involved in tumor progression. This suggests potential for repurposing nitroxoline as an anticancer agent .
  • Biofilm Disruption: Nitroxoline's ability to chelate metal ions makes it effective at reducing biofilm density in bacterial infections, thus allowing for better penetration of immune cells .

The synthesis of nitroxoline typically involves several steps:

  • Starting Materials: The synthesis begins with 5-nitroquinoline as the primary starting material.
  • Reactions: Nitroxoline can be synthesized by reacting 5-nitroquinoline with hydroxylamine or other reagents under controlled conditions to introduce the hydroxyl group at the 8-position.
  • Derivatization: Various derivatives of nitroxoline can be created by modifying functional groups through nucleophilic substitution reactions with different alkyl or aryl halides in solvents like dimethylformamide (DMF) in the presence of bases such as potassium carbonate .

Nitroxoline has several notable applications:

  • Medical Use: Primarily used as an antibacterial agent for treating urinary tract infections.
  • Anticancer Research: Investigated for its potential use in cancer therapy due to its ability to induce oxidative stress and inhibit tumor cell proliferation.
  • Biofilm Treatment: Used in studies aimed at disrupting bacterial biofilms, particularly in chronic infections where biofilms pose a significant barrier to treatment .

Nitroxoline has been studied for its interactions with various biological systems:

  • Metallo-β-lactamases Inhibition: Research indicates that nitroxoline derivatives can effectively inhibit metallo-β-lactamases, offering a strategy to combat antibiotic resistance in gram-negative bacteria .
  • Combination Therapy: When combined with other antibiotics like imipenem, nitroxoline enhances efficacy against resistant strains of bacteria, presenting a promising avenue for overcoming antibiotic resistance .

Nitroxoline shares similarities with several other compounds within the hydroxyquinoline class. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
ClioquinolHydroxyquinolineAssociated with neurotoxic effects; used less frequently due to safety concerns.
8-HydroxyquinolineHydroxyquinolineLacks the nitro group; primarily used as a chelator without significant antibacterial activity.
5-Nitro-8-hydroxyquinolineNitro derivativeEffective against biofilms; less neurotoxic compared to clioquinol.
8-Hydroxy-5-nitroquinolinHydroxy derivativeSimilar antibacterial properties but less studied for anticancer effects.

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

190.03784206 g/mol

Monoisotopic Mass

190.03784206 g/mol

Heavy Atom Count

14

LogP

1.99
1.99 (LogP)
1.99

Appearance

Solid

Melting Point

180 °C

UNII

A8M33244M6

GHS Hazard Statements

Aggregated GHS information provided by 206 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (76.7%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (96.6%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (96.6%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (99.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (96.6%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (99.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nitroxoline is an antibiotic agent.

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01X - Other antibacterials
J01XX - Other antibacterials
J01XX07 - Nitroxoline

Mechanism of Action

This drug may also have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis. Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4008-48-4

Wikipedia

Nitroxoline

Dates

Modify: 2023-08-15
Wijma RA, Huttner A, Koch BCP, Mouton JW, Muller AE: Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline. J Antimicrob Chemother. 2018 Nov 1;73(11):2916-2926. doi: 10.1093/jac/dky255. [PMID:30184207]

Explore Compound Types